molecular formula C9H10BrNO4S B14459023 Ethyl[(4-bromophenyl)sulfonyl]carbamate CAS No. 72856-18-9

Ethyl[(4-bromophenyl)sulfonyl]carbamate

Cat. No.: B14459023
CAS No.: 72856-18-9
M. Wt: 308.15 g/mol
InChI Key: NGOCYFAMAWQZDZ-UHFFFAOYSA-N
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Description

Ethyl[(4-bromophenyl)sulfonyl]carbamate is a chemical compound of interest in biochemical and agrochemical research, combining a carbamate moiety with a sulfonyl group. While specific studies on this exact molecule are limited, research on related structures provides strong indications of its potential applications. Carbamate compounds bearing a 4-bromophenyl group, such as ethyl-4-bromophenyl carbamate, have demonstrated significant efficacy in agricultural science. In vitro and in vivo studies on that closely related molecule showed it acts as a potent growth regulator against cattle ticks ( Rhipicephalus microplus ), drastically reducing the population of hatched larvae by disrupting vital processes like vitellogenesis and embryogenesis . Furthermore, compounds containing both sulfonamide and carbamate functional groups are frequently explored in medicinal chemistry for their ability to interact with enzymes, suggesting potential research applications for this compound in the development of protease or esterase inhibitors . This unique structure makes it a valuable building block for investigating new pathways in parasitology and enzymology. The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

72856-18-9

Molecular Formula

C9H10BrNO4S

Molecular Weight

308.15 g/mol

IUPAC Name

ethyl N-(4-bromophenyl)sulfonylcarbamate

InChI

InChI=1S/C9H10BrNO4S/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

NGOCYFAMAWQZDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(4-bromophenyl)sulfonyl]carbamate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-bromophenyl)sulfonyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields ethyl[(4-methoxyphenyl)sulfonyl]carbamate.

    Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.

    Reduction: Reduction can yield sulfoxide derivatives.

    Hydrolysis: Hydrolysis results in the formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Ethyl[(4-bromophenyl)sulfonyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[(4-bromophenyl)sulfonyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl and carbamate groups can form hydrogen bonds and electrostatic interactions. These interactions can inhibit the activity of specific enzymes or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Ethyl (4-Bromophenyl) Carbamate (LQM 919)

  • Structure : Lacks the sulfonyl group, featuring a direct 4-bromophenyl-carbamate linkage.
  • Properties :
    • Molecular Weight: 244 g/mol
    • Log Kow: 3.13 (higher lipophilicity than chlorinated analogs) .
  • The absence of the sulfonyl group may facilitate metabolic activation, similar to ethyl carbamate (EC), though less potent than vinyl carbamate .

Ethyl (4-Chlorophenyl) Carbamate (LQM 996)

  • Structure : Chlorine replaces bromine in the phenyl ring.
  • Properties :
    • Molecular Weight: 199.63 g/mol
    • Log Kow: 2.89 (lower lipophilicity than LQM 919) .
  • Activity : Demonstrates reduced acaricidal potency compared to LQM 919, highlighting the role of halogen size in target binding .

Vinyl Carbamate

  • Structure : Features a vinyl group instead of a sulfonyl or halogenated aryl group.
  • Properties :
    • Molecular Weight: 101.1 g/mol
    • Log Kow: ~0.5 (estimated).
  • Activity: Carcinogenicity: 10–50× more potent than ethyl carbamate in inducing lung adenomas and skin tumors in mice due to metabolic conversion to vinyl carbamate epoxide, a DNA-reactive electrophile . Mutagenicity: Direct mutagen in Salmonella assays with liver microsomes; ethyl carbamate lacks this activity .

Ethyl Carbamate (EC)

  • Structure : Simplest carbamate (NH₂COOCH₂CH₃).
  • Properties :
    • Molecular Weight: 89.09 g/mol
    • Log Kow: -0.07 .
  • Toxicity: Classified as a Group 2A carcinogen (IARC), with MOE (Margin of Exposure) values for Chinese liquor consumers indicating significant risk .

Key Comparative Data

Compound Molecular Weight (g/mol) Log Kow Carcinogenic Potency (vs. EC) Mutagenicity (S. typhimurium)
Ethyl[(4-Bromophenyl)sulfonyl]carbamate 353.2 (estimated) ~2.5* Not reported Not tested
Ethyl (4-Bromophenyl) Carbamate (LQM 919) 244 3.13 Not studied Not tested
Ethyl (4-Chlorophenyl) Carbamate (LQM 996) 199.63 2.89 Not studied Not tested
Vinyl Carbamate 101.1 ~0.5 10–50× higher than EC Positive
Ethyl Carbamate (EC) 89.09 -0.07 Baseline (Group 2A carcinogen) Negative

*Estimated Log Kow for this compound based on additive contributions of bromine (+0.99) and sulfonyl (-0.6) groups.

Mechanistic and Functional Insights

  • Sulfonyl Group Impact: The sulfonyl moiety in this compound likely reduces metabolic activation compared to EC or vinyl carbamate.
  • Halogen Effects : Bromine increases lipophilicity and steric bulk compared to chlorine, which may enhance membrane permeability but reduce metabolic clearance .

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